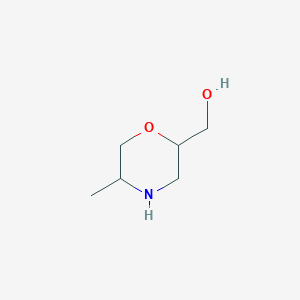

(5-Methylmorpholin-2-yl)methanol

描述

(5-Methylmorpholin-2-yl)methanol (CAS 1394040-71-1) is a morpholine derivative featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound is substituted with a methyl group at position 5 and a hydroxymethyl group at position 2.

属性

IUPAC Name |

(5-methylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFMWDJIAVDCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308167 | |

| Record name | 5-Methyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-71-1 | |

| Record name | 5-Methyl-2-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylmorpholin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Approach

The synthesis of this compound typically involves the construction or modification of the morpholine ring system, followed by the introduction of the methyl group at position 5 and a hydroxymethyl substituent at position 2. The preparation often requires careful control of stereochemistry and functional group transformations.

Key Synthetic Steps

Reductive Amination and Ring Closure : Starting from suitable amino alcohols or piperidone derivatives, reductive amination with sodium cyanoborohydride in the presence of zinc chloride in methanol has been employed to form morpholine intermediates. This method allows for the selective formation of the morpholine ring with the desired stereochemistry.

Protection and Deprotection Strategies : The use of tert-butoxycarbonyl (Boc) protecting groups on amines is common during synthesis. The Boc group is introduced to protect amine functionalities during intermediate steps and is later removed by treatment with hydrochloric acid in ethyl acetate to yield the free amine or hydrochloride salt.

Introduction of Hydroxymethyl Group : The hydroxymethyl substituent at the 2-position can be introduced by reaction of the morpholine intermediate with formaldehyde or related electrophilic reagents under controlled conditions. Alternatively, nucleophilic substitution on activated intermediates bearing leaving groups at the 2-position can lead to the hydroxymethyl derivative.

Use of Cyanodithioiminocarbonate Intermediates : In some synthetic sequences, the morpholine derivative is reacted with dimethyl N-cyanodithioiminocarbonate in the presence of potassium carbonate in acetonitrile to form carbimidothioate intermediates, which upon treatment with hydrazine monohydrate and subsequent purification yield the target compound.

Detailed Process Description from Patent Literature

A notable process described in patent WO2021059220A1 outlines a scalable and efficient synthesis of morpholine derivatives closely related to this compound:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination of N-(tert-butoxycarbonyl)-4-piperidone with methylated morpholine hydrochloride salt | Sodium cyanoborohydride, zinc chloride, methanol, 0 °C to reflux | Formation of tert-butyl 4-((2S,5S)-5-methylmorpholino)piperidine-1-carboxylate (protected intermediate) |

| 2 | Extraction and purification by column chromatography | Ethyl acetate extraction | Isolated pure protected intermediate |

| 3 | Deprotection of Boc group | Hydrogen chloride in ethyl acetate | Formation of morpholine hydrochloride salt |

| 4 | Reaction with dimethyl N-cyanodithioiminocarbonate | Potassium carbonate, acetonitrile | Formation of carbimidothioate intermediate |

| 5 | Treatment with hydrazine monohydrate and reflux | Hydrazine monohydrate, reflux conditions | Conversion to target compound after purification |

This sequence emphasizes the importance of protecting group chemistry, selective reductive amination, and carbimidothioate intermediates in achieving high purity and yield of the final compound.

Reaction Conditions and Optimization

Solvents : Methanol is preferred for reductive amination steps due to its polarity and ability to dissolve reagents effectively. Ethyl acetate is commonly used for extraction and deprotection steps.

Temperature : Reactions are typically conducted from 0 °C to reflux temperatures, with many steps optimized at ambient temperature to balance reaction rate and selectivity.

Bases and Additives : Potassium carbonate is used as a base in the cyanodithioiminocarbonate reaction, while zinc chloride acts as an additive to facilitate reductive amination.

Purification : Column chromatography on silica gel followed by precipitation is employed to isolate and purify intermediates and the final product, ensuring removal of impurities including unreacted starting materials and side products.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination with Boc Protection | Use of Boc-protected piperidone and sodium cyanoborohydride | High selectivity, good stereocontrol, scalable | Requires multiple steps including protection/deprotection |

| Cyanodithioiminocarbonate Intermediate Formation | Reaction with dimethyl N-cyanodithioiminocarbonate and hydrazine treatment | Enables introduction of functional groups, yields pure product | Requires careful handling of reagents, longer reaction times |

| Direct Hydroxymethylation | Use of formaldehyde or equivalents for substitution at 2-position | Simpler, fewer steps | May lead to side reactions, less stereochemical control |

Summary Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Reductive Amination | Sodium cyanoborohydride, zinc chloride | Methanol | 0 °C to reflux | Formation of protected morpholine intermediate |

| Boc Deprotection | Hydrogen chloride (conc.) | Ethyl acetate | Ambient | Conversion to free amine hydrochloride salt |

| Carbimidothioate Formation | Dimethyl N-cyanodithioiminocarbonate, potassium carbonate | Acetonitrile | Ambient to reflux | Intermediate for functional group introduction |

| Hydrazine Treatment | Hydrazine monohydrate | Acetonitrile or suitable solvent | Reflux | Final conversion to target compound |

Additional Considerations from Literature

While direct literature on this compound is limited, related synthetic methodologies for morpholine derivatives and hydroxymethylation reactions suggest that borrowing hydrogen catalysis and transition-metal mediated dehydrogenation could be alternative routes for future development, offering potential for more sustainable and selective syntheses.

化学反应分析

Types of Reactions: (5-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

Oxidation: 5-Methylmorpholin-2-ylmethanal (aldehyde) or 5-Methylmorpholin-2-ylmethanoic acid (carboxylic acid).

Reduction: 5-Methylmorpholin-2-ylmethanamine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

科学研究应用

(5-Methylmorpholin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism of action of (5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Differences:

Pyridine/Pyrimidine: Aromatic rings with electron-deficient N atoms, enhancing stability and reactivity in electrophilic substitutions . Furan: A five-membered oxygen heterocycle with lower thermal stability but reduced steric bulk .

Substituent Effects: The trifluoromethyl group in (5-(Trifluoromethyl)pyridin-2-yl)methanol increases electron-withdrawing effects, altering acidity and metabolic stability compared to the methyl group in the target compound . Bromo and amino groups in other analogs enable cross-coupling reactions and nucleophilic interactions, respectively, which are absent in the morpholine derivative .

Applications :

- Morpholine derivatives are often used as intermediates in drug synthesis (e.g., antipsychotics or antivirals), while pyridine/furan analogs may serve in agrochemicals or materials science due to their aromaticity and substituent versatility .

Research Findings and Data Gaps

- For example, Na₂S₂O₅ in DMF (used in benzimidazole synthesis) or hydrazine hydrate/KOH (used in pyrazole synthesis) may be applicable .

- Toxicity and Stability: Limited data exist for this compound. Methanol-based preservatives (as in soil studies) suggest hydroxymethyl groups may enhance compound stability, but empirical validation is needed .

常见问题

Q. What are the recommended synthetic routes for (5-Methylmorpholin-2-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multistep organic reactions, such as ring-opening of morpholine derivatives followed by selective methylation and hydroxylation. For example, a base-catalyzed reaction (e.g., NaH) can deprotonate intermediates to facilitate nucleophilic substitution. Optimization includes:

- Temperature Control : Reactions at 0–5°C minimize side-product formation during methylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved solubility of intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in hydroxylation steps .

Yields >70% are achievable with rigorous purification (e.g., column chromatography).

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify absence of impurities by comparing peak integrals with expected proton counts. For example, the morpholine ring protons appear as distinct multiplets in δ 3.5–4.0 ppm .

- FT-IR : Confirm hydroxyl (-OH) stretch at ~3300 cm⁻¹ and morpholine C-O-C vibrations at 1100–1250 cm⁻¹ .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450). The morpholine oxygen and methanol group form hydrogen bonds with active-site residues, as shown in studies of similar morpholine derivatives .

- MD Simulations : GROMACS or AMBER predict stability of ligand-target complexes. For instance, the compound’s rigid morpholine ring maintains binding pose stability over 100 ns simulations .

- QSAR Models : Correlate substituent effects (e.g., methyl group position) with activity trends using descriptors like logP and polar surface area .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that reduces in vivo efficacy. Adjust dosing regimens or introduce steric hindrance near the methanol group to improve stability .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability discrepancies. Poor blood-brain barrier penetration, common in morpholine derivatives, may explain reduced CNS activity .

- Species-Specific Variations : Compare rodent vs. human hepatocyte metabolism to validate translational relevance .

Q. How does the stereochemistry of this compound influence its pharmacological profile?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. The (S)-enantiomer often shows higher affinity for targets like GABA receptors due to complementary stereoelectronic interactions .

- X-Ray Crystallography : Resolve crystal structures of enantiomer-target complexes to identify critical binding motifs (e.g., hydrogen-bond networks involving the hydroxyl group) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out contamination.

- Assay Standardization : Normalize results using ATP-based viability assays (e.g., CellTiter-Glo) and control for variables like serum concentration .

- Mechanistic Studies : Perform transcriptomics to identify cell-specific pathways (e.g., apoptosis vs. necrosis) influenced by the compound’s ROS-scavenging properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。